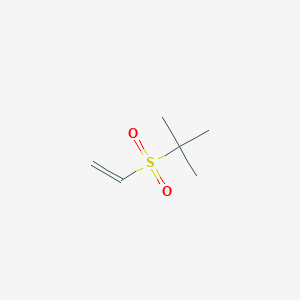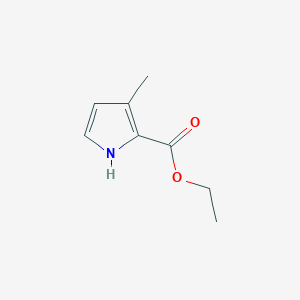
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, more commonly known as EMEPC, is a compound that has been studied extensively in recent years. This compound has been found to have a number of potential applications, particularly in the field of scientific research.
Scientific Research Applications
Synthesis and Structural Analysis
- X-ray Powder Diffraction in Synthesis : This compound serves as an intermediate in the synthesis of anticoagulants like apixaban. X-ray powder diffraction data aids in its structural analysis, confirming purity and crystal structure (Qing Wang et al., 2017).
Biotechnological Production
- Use in Fermentation : It is used in the fermentation processes of organisms like Penicillium chrysogenum PQ-96, indicating its role in biosynthetic pathways (W. Kurz↦kowski et al., 1990).
Antimicrobial Properties
- Antimicrobial Activity : Derivatives of this compound exhibit antimicrobial properties. These derivatives have been synthesized and tested for their efficacy against bacteria and fungi (N. Patel et al., 2011).
Heterocyclic Amino Acid Derivatives
- Synthesis of Heterocyclic Amino Acids : This compound is involved in the synthesis of heterocyclic amino acids, which are crucial for pharmaceutical applications (Diego Núñez-Villanueva et al., 2015).
Application in Treatment of Diseases
- Use in Treatment of Bronchial Pneumonia : A derivative has been synthesized and utilized in treating children's bronchial pneumonia, showcasing its potential in pediatric medicine (Xiao-fang Ding et al., 2022).
Lanthanide-Organic Frameworks
- Construction of Coordination Polymeric Networks : It contributes to the development of lanthanide-organic coordination polymeric networks, important in materials science (Caiming Liu et al., 2009).
properties
IUPAC Name |
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-23-14-7-5-4-6-12(14)16-13(17(20)21)8-9-15(19)18(16)10-11-22-2/h4-7,13,16H,3,8-11H2,1-2H3,(H,20,21)/t13-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAUUOKQKJTKK-XJKSGUPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H]2[C@H](CCC(=O)N2CCOC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






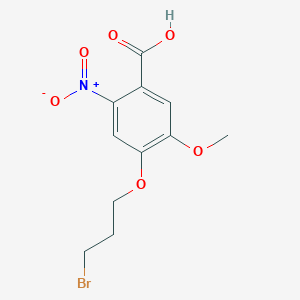
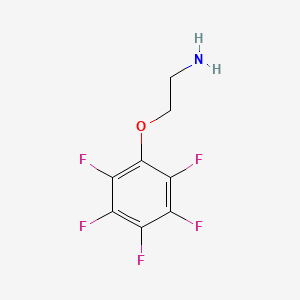
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
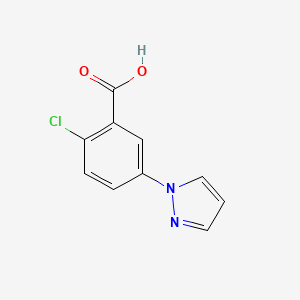
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)
